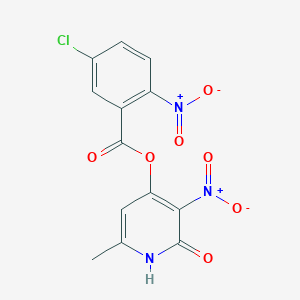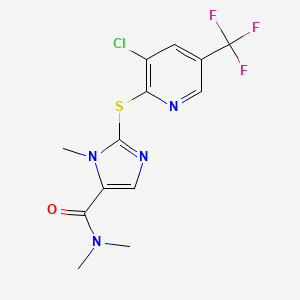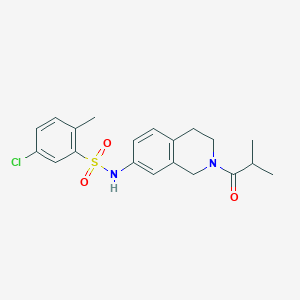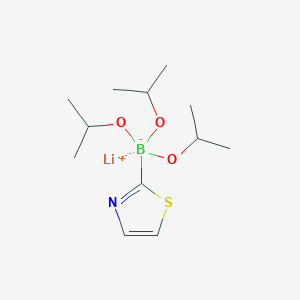
Lithium triisopropoxy(thiazol-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound with the molecular formula C12H23BLiNO3S and a molecular weight of 280.15 g/mol . It is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with three isopropoxy groups and a thiazolyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
Lithium triisopropoxy(thiazol-2-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the investigation of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound. These compounds may have anticancer, antibacterial, and antiviral properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and ceramics. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P338, P340, P351, P352, P362, P403 , which provide guidance on how to handle the compound safely.
Méthodes De Préparation
The synthesis of lithium triisopropoxy(thiazol-2-yl)borate typically involves the reaction of lithium borohydride with thiazole and isopropanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Lithium triisopropoxy(thiazol-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles. Common reagents for these reactions include halides, amines, and thiols.
Oxidation and Reduction Reactions: The thiazolyl group in the compound can undergo oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiazole ring, while reducing agents like sodium borohydride can reduce it.
Coordination Reactions: The borate group can coordinate with various metal ions, forming complexes that are useful in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the thiazole ring.
Mécanisme D'action
The mechanism of action of lithium triisopropoxy(thiazol-2-yl)borate involves its ability to coordinate with metal ions and participate in various chemical reactions. The borate group can form stable complexes with metals, which can then act as catalysts in chemical reactions. The thiazolyl group can undergo electronic modifications, influencing the compound’s reactivity and interaction with other molecules.
The molecular targets and pathways involved in the compound’s effects depend on the specific application. In biological systems, the compound may interact with metalloenzymes and metalloproteins, affecting their activity and function. In chemical synthesis, the compound’s reactivity can be harnessed to create new materials and molecules with desired properties.
Comparaison Avec Des Composés Similaires
Lithium triisopropoxy(thiazol-2-yl)borate can be compared with other boron-containing compounds, such as:
Lithium triisopropoxy(2-pyridyl)borate: This compound has a similar structure but with a pyridyl group instead of a thiazolyl group. It is used in similar applications but may have different reactivity and properties due to the different heterocyclic ring.
Lithium triisopropoxy(phenyl)borate: This compound contains a phenyl group instead of a thiazolyl group. It is used in organic synthesis and material science, with different reactivity and properties compared to this compound.
Lithium triisopropoxy(benzothiazol-2-yl)borate: This compound has a benzothiazolyl group, which combines the properties of both benzene and thiazole rings. It is used in advanced material development and catalysis.
The uniqueness of this compound lies in its specific combination of the thiazolyl group and borate structure, which imparts distinctive reactivity and properties useful in various scientific and industrial applications.
Propriétés
IUPAC Name |
lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZVFXHXFXYOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)
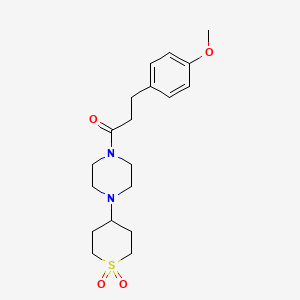
![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
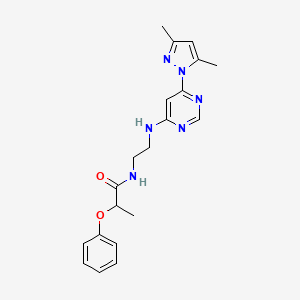
![3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2442311.png)

![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)
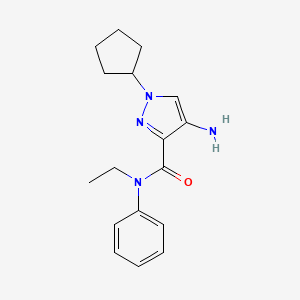
![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
